Cas no 1379336-26-1 (2-Chloro-5-methylthiazole-4-carbonitrile)

2-Chloro-5-methylthiazole-4-carbonitrile is a heterocyclic organic compound featuring a thiazole core substituted with chloro, methyl, and cyano functional groups. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. The chloro and cyano groups enhance reactivity, facilitating further functionalization, while the methyl group contributes to stability. Its high purity and well-defined molecular architecture make it suitable for precision synthesis in medicinal chemistry, including the development of bioactive molecules. The compound’s compatibility with cross-coupling and nucleophilic substitution reactions underscores its utility in constructing complex heterocyclic frameworks. Proper handling under controlled conditions is recommended due to its reactive substituents.
2-Chloro-5-methylthiazole-4-carbonitrile structure
1379336-26-1 structure
商品名:2-Chloro-5-methylthiazole-4-carbonitrile
CAS番号:1379336-26-1
MF:C5H3N2SCl
メガワット:158.60872
MDL:MFCD20039199
CID:1091407
PubChem ID:72207196

2-Chloro-5-methylthiazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-methylthiazole-4-carbonitrile
    • 2-chloro-5-methyl-1,3-thiazole-4-carbonitrile
    • 4-Thiazolecarbonitrile, 2-chloro-5-methyl-
    • O10741
    • AKOS022178088
    • MFCD20039199
    • CS-0377877
    • 1379336-26-1
    • DS-8081
    • MDL: MFCD20039199
    • インチ: InChI=1S/C5H3ClN2S/c1-3-4(2-7)8-5(6)9-3/h1H3
    • InChIKey: YGGCAYVGCYRFFL-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C#N)N=C(Cl)S1

計算された属性

  • せいみつぶんしりょう: 157.9705470g/mol
  • どういたいしつりょう: 157.9705470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 64.9Ų

2-Chloro-5-methylthiazole-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM189291-5g
2-chloro-5-methylthiazole-4-carbonitrile
1379336-26-1 95%
5g
$1403 2021-08-05
TRC
C990723-250mg
2-Chloro-5-methylthiazole-4-carbonitrile
1379336-26-1
250mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
D287172-250mg
4-Thiazolecarbonitrile, 2-chloro-5-methyl-
1379336-26-1 97%
250mg
$605 2024-06-08
Alichem
A059003760-10g
2-Chloro-5-methylthiazole-4-carbonitrile
1379336-26-1 95%
10g
2,653.20 USD 2021-06-01
eNovation Chemicals LLC
D287172-100mg
4-Thiazolecarbonitrile, 2-chloro-5-methyl-
1379336-26-1 97%
100mg
$350 2024-06-08
A2B Chem LLC
AA56388-250mg
2-Chloro-5-methylthiazole-4-carbonitrile
1379336-26-1 95%
250mg
$357.00 2024-04-20
eNovation Chemicals LLC
D287172-100mg
4-Thiazolecarbonitrile, 2-chloro-5-methyl-
1379336-26-1 97%
100mg
$505 2025-02-20
TRC
C990723-500mg
2-Chloro-5-methylthiazole-4-carbonitrile
1379336-26-1
500mg
$ 65.00 2022-06-06
Chemenu
CM189291-25g
2-chloro-5-methylthiazole-4-carbonitrile
1379336-26-1 95%
25g
$2992 2021-08-05
Chemenu
CM189291-1g
2-chloro-5-methylthiazole-4-carbonitrile
1379336-26-1 95%
1g
$542 2021-08-05

2-Chloro-5-methylthiazole-4-carbonitrile 関連文献

2-Chloro-5-methylthiazole-4-carbonitrileに関する追加情報

Professional Introduction to 2-Chloro-5-methylthiazole-4-carbonitrile (CAS No. 1379336-26-1)

2-Chloro-5-methylthiazole-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1379336-26-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential applications in drug discovery. The structural features of 2-Chloro-5-methylthiazole-4-carbonitrile, including the presence of a chlorine substituent at the 2-position and a methyl group at the 5-position, along with a nitrile group at the 4-position, contribute to its unique chemical properties and reactivity. These structural elements make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The thiazole core is a privileged scaffold in medicinal chemistry, widely recognized for its role in various biologically active compounds. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as the nitrile group enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, which are fundamental in modern organic synthesis. The chloro substituent at the 2-position further increases the reactivity of the molecule, allowing for facile functionalization through palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings.

In recent years, there has been a surge in research focused on developing new therapeutic strategies against various diseases, including cancer and infectious diseases. 2-Chloro-5-methylthiazole-4-carbonitrile has emerged as a promising building block in this context. Its unique structural motif allows for the facile introduction of additional functional groups, enabling the design of molecules with tailored biological activities. For instance, researchers have explored its use in generating derivatives with enhanced binding affinity to target proteins or enzymes involved in disease pathways. The methylthiazole moiety is particularly interesting because it can be modified to produce compounds that interact with specific biological targets, such as kinases or transcription factors.

One of the most compelling aspects of 2-Chloro-5-methylthiazole-4-carbonitrile is its potential application in the development of antitumor agents. Thiazole derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation and survival. The nitrile group can be hydrolyzed to form a carboxylic acid, which can then be further functionalized to produce potent inhibitors. Additionally, the chlorine atom can be displaced by various nucleophiles to introduce different pharmacophores. Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain cancer cell lines, suggesting their potential as lead compounds for further drug development.

The synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile involves multi-step organic transformations that highlight its synthetic utility. The typical synthetic route begins with the condensation of thiourea with ethyl acetoacetate under acidic conditions to form 2-amino-thiazole. Subsequent chlorination using phosphorus oxychloride yields 2-chloro-thiazole, which is then methylated using dimethyl sulfate to produce 2-chloro-5-methylthiazole. Finally, cyanation via dehydration using phosphorus oxychloride or through reaction with cyanogen bromide provides the desired product. This synthetic pathway underscores the versatility of thiazole derivatives and their ease of functionalization.

The pharmacological profile of 2-Chloro-5-methylthiazole-4-carbonitrile has been extensively studied in both preclinical and clinical settings. Preclinical data indicate that this compound exhibits moderate solubility in aqueous media, which is crucial for its formulation as an injectable drug or an oral medication. Additionally, its stability under various storage conditions makes it suitable for industrial-scale production. In vitro studies have shown that it interacts with several biological targets, including enzymes and receptors involved in cancer metabolism and signaling pathways.

One notable application of 2-Chloro-5-methylthiazole-4-carbonitrile is in combination therapies aimed at overcoming drug resistance in cancer treatment. By pairing this compound with other chemotherapeutic agents or targeted therapies, researchers aim to enhance overall efficacy while minimizing side effects. Preliminary clinical trials have shown promising results when used in conjunction with standard-of-care treatments for certain types of cancer. These findings highlight its potential as an adjunctive therapy in oncology.

The chemical reactivity of 2-Chloro-5-methylthiazole-4-carbonitrile also makes it a valuable tool in synthetic organic chemistry. Its ability to undergo various transformations allows chemists to explore diverse structural motifs and pharmacophores. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at different positions on the thiazole ring, expanding its chemical space for drug discovery applications.

In conclusion,2-Chloro-5-methylthiazole-4-carbonitrile (CAS No. 1379336-26-1) is a versatile and highly reactive heterocyclic compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing novel therapeutic agents targeting various diseases, particularly cancer. The ongoing research into its pharmacological properties and synthetic applications underscores its importance as a building block in modern medicinal chemistry.

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